

# Gosogliptin experimental design

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## Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

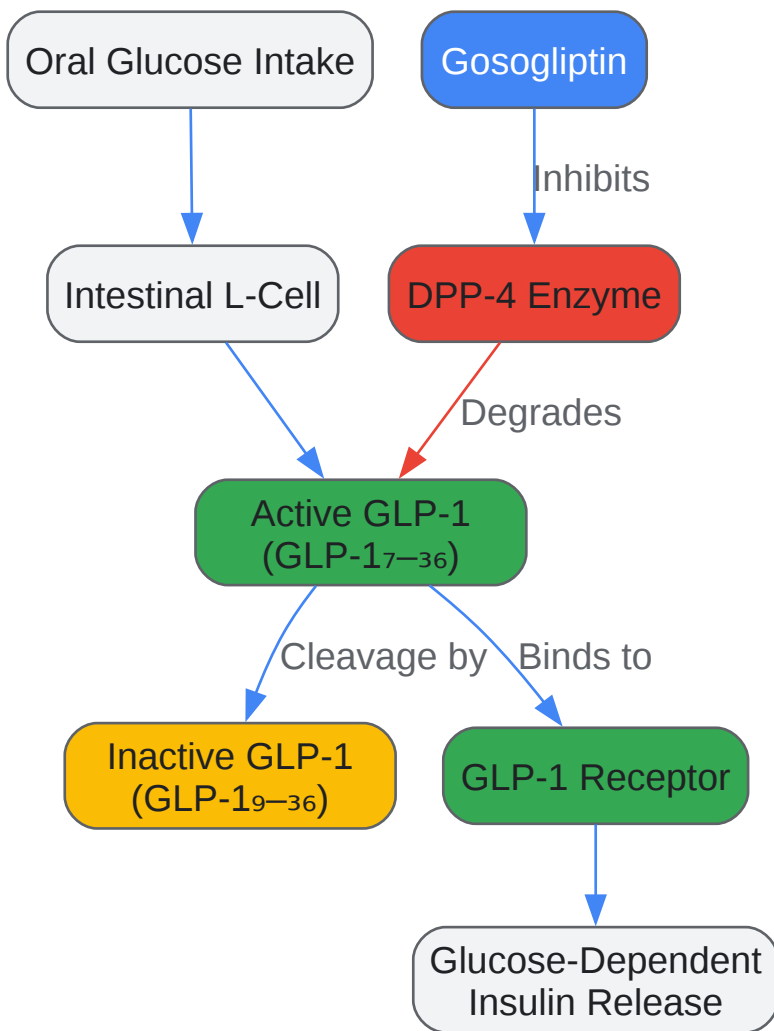
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## Introduction to Gosogliptin

**Gosogliptin** (DB08382) is a small molecule with the chemical formula  $C_{17}H_{24}F_2N_6O$  and an average molecular weight of 366.41 g/mol [1]. Its primary mechanism of action is the inhibition of the **dipeptidyl peptidase-4 (DPP-4) enzyme** [1]. By inhibiting DPP-4, **Gosogliptin** increases the concentration and activity of endogenous incretin hormones, such as **Glucagon-like Peptide-1 (GLP-1)** and **Glucose-dependent Insulinotropic Polypeptide (GIP)** [2] [3]. This enhances glucose-dependent insulin secretion, making it a targeted therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM) [2]. Clinical trials have explored its use in T2DM and specifically in patients with renal insufficiency, though it has not received market approval in the US or other regions [1].

## Mechanism of Action and Signaling Pathways

The therapeutic effect of **Gosogliptin** is mediated through the incretin system. The diagram below illustrates the core signaling pathway.



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*Diagram 1: **Gosogliptin** mechanism of action in the incretin pathway. **Gosogliptin** inhibits DPP-4, preventing the degradation of active GLP-1 and promoting insulin secretion [2] [3].*

The DPP-4 enzyme features an  $\alpha/\beta$  hydrolase domain and a  $\beta$ -propeller domain, with a catalytic triad consisting of **Ser630**, **Asp708**, and **His740** that is essential for its activity [3]. DPP-4 inhibitors like **Gosogliptin** typically occupy the **S1 and S2 substrate pockets** of the enzyme. The S1 pocket is often occupied by an aromatic or heterocyclic group, forming hydrogen bonds with **Glu205/Glu206 and Tyr662**, while the S2 site interacts with an aromatic heterocycle [2].

## Key Experimental Data and Clinical Findings

Available data on **Gosogliptin** from published literature and drug databases is summarized in the table below.

Table 1: Summary of **Gosogliptin** Profile and Key Data

Parameter	Details/Source	Findings/Value
DrugBank ID	[1]	DB08382
Status	[1]	Investigational (Not approved in US or other regions)
Molecular Weight	[1]	366.41 g/mol
Chemical Formula	[1]	C <sub>17</sub> H <sub>24</sub> F <sub>2</sub> N <sub>6</sub> O
Primary Target	[1]	Dipeptidyl peptidase-4 (DPP-4) inhibitor
Clinical Trials (Phases)	[1]	Phase 1 (1 trial), Phase 2 (6 trials), Phase 3 (1 trial)
Associated Conditions	[1]	Type 2 Diabetes Mellitus, Chronic Renal Insufficiency
Mechanism Outcome	[2] [3]	Increased active GLP-1, leading to enhanced glucose-dependent insulin secretion.

## Detailed Experimental Protocols

### In Vitro DPP-4 Inhibition Assay

This protocol measures the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Gosogliptin**.

- **Principle:** The assay measures the rate of hydrolysis of a synthetic chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide or H-Gly-Pro-AMC) by recombinant human DPP-4 enzyme, with and without the inhibitor.
- **Materials:**
  - Recombinant human DPP-4 enzyme.

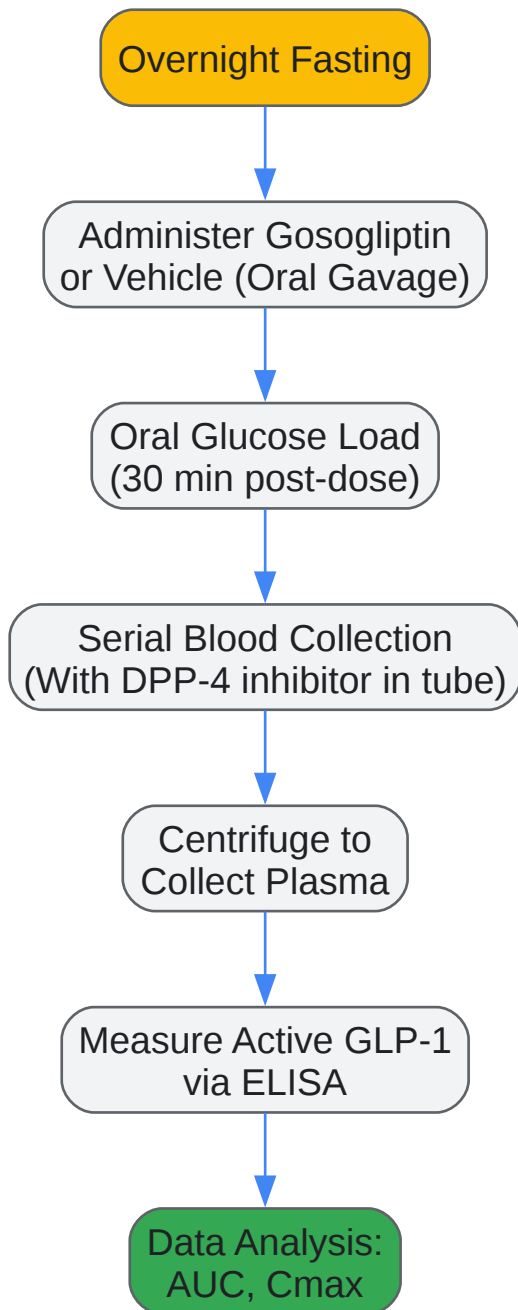
- **Gosogliptin** (serial dilutions in DMSO).
- Substrate: H-Gly-Pro-AMC.
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Black 96-well microplate.
- Fluorescence plate reader.
- **Procedure:**
  - Prepare **Gosogliptin** dilutions in DMSO, then dilute further in assay buffer.
  - Add 50  $\mu$ L of DPP-4 enzyme solution to each well.
  - Add 10  $\mu$ L of **Gosogliptin** solution or vehicle control to respective wells. Pre-incubate for 10 minutes at 25°C.
  - Initiate the reaction by adding 40  $\mu$ L of substrate solution.
  - Immediately measure fluorescence every minute for 30 minutes.
  - Calculate reaction velocities and plot inhibitor concentration versus % inhibition to determine  $IC_{50}$ .

## Assessment of Active GLP-1 Levels in an Animal Model

This protocol evaluates the pharmacodynamic effect of **Gosogliptin** *in vivo*.

- **Principle:** A DPP-4 inhibitor increases plasma levels of active GLP-1 following an oral glucose load or meal challenge.
- **Materials:**
  - Animal model (e.g., C57BL/6J mice or diabetic model like db/db mice).
  - **Gosogliptin** (formulated for oral gavage).
  - Vehicle control.
  - Oral glucose solution.
  - Blood collection tubes containing DPP-4 inhibitor (e.g., K-579) to prevent *ex vivo* degradation.
  - ELISA kit for active GLP-1.
- **Procedure:**
  - Fast animals overnight.
  - Administer **Gosogliptin** or vehicle via oral gavage.
  - Thirty minutes later, administer an oral glucose load.
  - Collect blood samples at defined time points.
  - Centrifuge to obtain plasma and store at -80°C.
  - Measure active GLP-1 concentrations using a specific ELISA.
  - Plot plasma active GLP-1 concentration versus time and calculate AUC.

The workflow for this *in vivo* study is outlined below.



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Diagram 2: Experimental workflow for assessing active GLP-1 levels in an animal model after **Gosogliptin** administration.

## Safety and Tolerability Considerations

While specific safety data for **Gosogliptin** is not fully public, the DPP-4 inhibitor class has known safety profiles to consider during experiments.

- **General Class Effects:** Common side effects are generally mild but can include nasopharyngitis and headache. Hypoglycemia risk is low when used as monotherapy [2].
- **Arthralgia:** The FDA has issued a warning that DPP-4 inhibitors can cause **severe and disabling joint pain**. Symptoms can appear from one day to years after starting the drug and typically resolve upon discontinuation [4].
- **Cardiovascular Risk:** For specific DPP-4 inhibitors, **saxagliptin and alogliptin** have been associated with an increased risk of **heart failure**, particularly in patients with a history of heart or kidney disease [5].
- **Pancreatitis:** Post-marketing reports have indicated cases of acute pancreatitis, though a definitive causal relationship has not been consistently established [4] [3].

## Conclusion and Future Directions

**Gosogliptin** represents a previously investigated DPP-4 inhibitor with a targeted mechanism of action. Available data suggests it was studied for potential use in T2DM, including in populations with renal impairment [1]. The experimental frameworks provided here are essential for profiling its efficacy and safety. Future research on similar compounds should incorporate comprehensive cardiovascular outcome trials (CVOTs) as mandated by the FDA to thoroughly establish cardiovascular safety profiles [3].

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## References

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